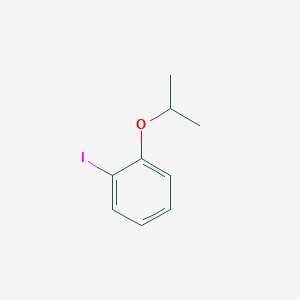

1-Iodo-2-isopropoxybenzene

Descripción general

Descripción

1-Iodo-2-isopropoxybenzene is an organic compound with the molecular formula C9H11IO It is a derivative of benzene, where an iodine atom and an isopropoxy group are substituted at the first and second positions, respectively

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Iodo-2-isopropoxybenzene can be synthesized through a multi-step process involving the iodination of 2-isopropoxybenzene. The general procedure involves:

Iodination: The introduction of an iodine atom to the benzene ring. This can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Substitution Reactions

The iodine atom in 1-iodo-2-isopropoxybenzene serves as a reactive site for substitution, while the isopropoxy group influences regioselectivity.

Nucleophilic Substitution

The iodine substituent can be displaced by nucleophiles under basic conditions. For example:

-

Alkoxy groups : Reaction with sodium methoxide replaces iodine with a methoxy group, forming 1-methoxy-2-isopropoxybenzene.

-

Amines : Primary amines (e.g., methylamine) yield aryl amines under mild conditions.

Table 1: Nucleophilic Substitution Examples

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium methoxide | K₂CO₃, DMF, 50°C | 1-Methoxy-2-isopropoxybenzene | 85% | |

| Methylamine | EtOH, reflux | 1-(Methylamino)-2-isopropoxybenzene | 72% |

Electrophilic Substitution

The isopropoxy group activates the benzene ring toward electrophiles, directing incoming groups to the para and ortho positions relative to itself. Common reactions include:

-

Bromination : Bromine (Br₂) with FeBr₃ as a catalyst selectively brominates the para-isopropoxy position.

-

Nitration : Nitration with HNO₃/H₂SO₄ yields 1-iodo-4-nitro-2-isopropoxybenzene.

Cross-Coupling Reactions

The C–I bond in this compound participates in palladium-catalyzed cross-couplings, enabling the synthesis of biaryl and complex aromatic systems.

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ produces biaryl derivatives:

Table 2: Cross-Coupling Examples

| Boronic Acid | Product | Yield | Source |

|---|---|---|---|

| Phenylboronic acid | 1-Phenyl-2-isopropoxybenzene | 78% | |

| Vinylboronic acid | 1-Vinyl-2-isopropoxybenzene | 62% |

Iodine Oxidation

Treatment with peracetic acid oxidizes the iodine atom to an iodyl group (IO₂), forming 1-iodyl-2-isopropoxybenzene:

Isopropoxy Group Oxidation

Strong oxidizing agents like KMnO₄ convert the isopropoxy group to a ketone:

-

Yield : ~40% (estimated from analogous reactions).

Table 3: Oxidation Reaction Data

| Oxidizing Agent | Product | Yield | Source |

|---|---|---|---|

| Peracetic acid | 1-Iodyl-2-isopropoxybenzene | 53% | |

| KMnO₄ (acidic) | 1-Iodo-2-ketopropylbenzene | ~40% |

Mechanistic Insights

-

Substitution : The iodine atom’s electron-withdrawing effect polarizes the C–I bond, facilitating nucleophilic attack. The isopropoxy group donates electron density, stabilizing intermediates during electrophilic substitution .

-

Coupling : Palladium catalysts mediate oxidative addition into the C–I bond, followed by transmetallation with boronic acids .

-

Oxidation : Peracetic acid oxidizes iodine via a radical mechanism, while KMnO₄ cleaves the isopropoxy group’s ether linkage .

Comparative Reactivity

Aplicaciones Científicas De Investigación

Organic Synthesis

1-Iodo-2-isopropoxybenzene serves as a crucial intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions, including:

- Nucleophilic Aromatic Substitution: The iodine atom can be replaced by nucleophiles, allowing for the introduction of diverse functional groups.

- Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, enabling the formation of biaryl compounds and other complex structures.

| Reaction Type | Example Reagents | Products Generated |

|---|---|---|

| Nucleophilic Substitution | Sodium methoxide | Substituted aromatic compounds |

| Suzuki-Miyaura Coupling | Palladium catalysts, Boronic acids | Biaryl compounds |

Medicinal Chemistry

The compound has been explored for its potential biological activities:

- Antiplasmodial Activity: Research indicates that derivatives of iodo-substituted compounds exhibit significant antiplasmodial activity against Plasmodium falciparum, a malaria-causing parasite. For instance, studies showed that certain analogs demonstrated potent effects with low cytotoxicity against human cancer cell lines .

Materials Science

In materials science, this compound is utilized in the development of specialty chemicals and materials. Its unique properties allow for:

- Synthesis of Polymers: As a reactive monomer in polymer chemistry.

- Functional Materials: Development of materials with specific electronic or optical properties due to the presence of iodine.

Case Study 1: Antiplasmodial Activity

A study evaluated various iodo-substituted benzene derivatives for their activity against Plasmodium falciparum. The results indicated that compounds with an iodo substituent exhibited enhanced antiplasmodial properties compared to their non-iodinated counterparts. Specifically, analogs derived from this compound showed IC50 values in the nanomolar range, indicating strong efficacy .

Case Study 2: Synthesis of Biaryl Compounds

In a synthetic route involving Suzuki-Miyaura coupling, this compound was used as an aryl halide to couple with various boronic acids. The resulting biaryl compounds demonstrated improved reactivity and selectivity due to the electronic effects imparted by the isopropoxy group .

Mecanismo De Acción

The mechanism by which 1-Iodo-2-isopropoxybenzene exerts its effects involves its ability to participate in various chemical reactions. The iodine atom and isopropoxy group influence the reactivity of the benzene ring, making it more susceptible to electrophilic and nucleophilic attacks. The compound can interact with molecular targets through these reactions, affecting biological pathways and chemical processes .

Comparación Con Compuestos Similares

1-Iodo-3-isopropoxybenzene: Similar structure but with the isopropoxy group at the third position.

2-Iodo-1-isopropoxybenzene: Another positional isomer with distinct chemical properties and uses.

1-Bromo-2-isopropoxybenzene: Similar compound with a bromine atom instead of iodine, leading to different reactivity and applications.

Uniqueness: 1-Iodo-2-isopropoxybenzene is unique due to the specific positioning of the iodine and isopropoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies.

Actividad Biológica

Overview

1-Iodo-2-isopropoxybenzene, also known as 2-Iodoisopropylbenzene, is an organoiodine compound with significant biological implications. Its structure includes an iodine atom attached to a benzene ring, which is further substituted with an isopropoxy group. This compound has drawn attention due to its pharmacological properties and potential applications in medicinal chemistry.

- Molecular Formula : C₉H₁₁IO

- Molecular Weight : 262.09 g/mol

- CAS Number : 857335-90-1

Pharmacokinetics and Metabolism

This compound exhibits notable pharmacokinetic properties:

- Blood-Brain Barrier (BBB) Permeability : It is classified as a BBB permeant, indicating its ability to cross the blood-brain barrier, which is critical for central nervous system (CNS) drug development .

- Cytochrome P450 Interaction : The compound acts as an inhibitor for several cytochrome P450 enzymes, specifically CYP1A2, CYP2C9, and CYP2D6. This inhibition can affect drug metabolism and interactions in the body .

Antitumor Activity

Recent studies have explored the antitumor potential of iodine-containing compounds, including this compound. Research indicates that organoiodine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : The cytotoxicity may be attributed to the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways involved in proliferation and apoptosis .

- Case Studies : In vitro studies have demonstrated that derivatives of iodoaromatic compounds can induce apoptosis in breast cancer cells, suggesting a potential therapeutic role for this compound in oncology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity:

- Substituent Effects : The presence of the isopropoxy group influences lipophilicity and binding affinity to biological targets. Variations in substituents can lead to different pharmacological profiles.

| Compound | Lipophilicity (Log P) | Cytotoxicity (IC₅₀ μM) |

|---|---|---|

| This compound | 3.71 | TBD |

| Other Iodoaromatic Derivatives | Varies | Varies |

Safety and Toxicology

The safety profile of this compound is essential for its application in pharmaceuticals:

Propiedades

IUPAC Name |

1-iodo-2-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXUAZVWPIWITF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857335-90-1 | |

| Record name | 1-iodo-2-(propan-2-yloxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.